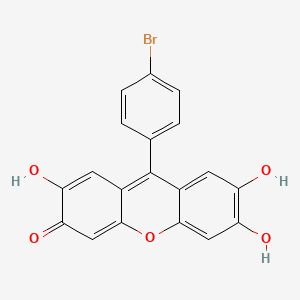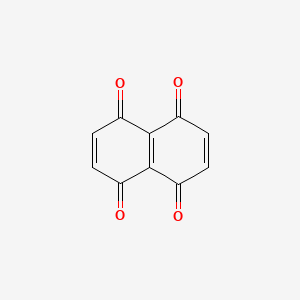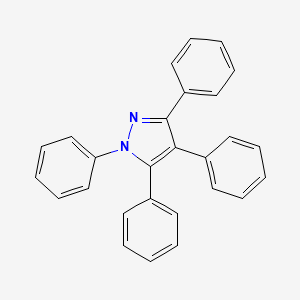
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenyl groups and a dimethylamino group attached to the triazine ring. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with aniline derivatives. One common method involves the following steps:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as dichloromethane.
Step 2: Aniline derivatives, such as N,N-dimethylaniline, are added to the solution.
Step 3: The reaction mixture is stirred at low temperatures (0-5°C) to facilitate the substitution of chlorine atoms with the aniline derivatives.
Step 4: The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds.
Scientific Research Applications
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a stabilizer in polymer formulations to enhance resistance to UV degradation.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine involves its ability to participate in charge transfer interactions. The compound’s electron-donating dimethylamino group and electron-accepting triazine ring facilitate the formation of charge transfer complexes. These interactions are crucial in its applications in organic electronics, where it acts as an electron-transporting material .
Comparison with Similar Compounds
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has pyridine groups instead of phenyl groups, leading to different electronic properties.
3,6-di(tert-butyl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: This compound contains a carbazole moiety, which imparts unique photophysical properties.
Uniqueness: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific combination of electron-donating and electron-accepting groups, making it highly effective in charge transfer applications. Its structural features enable it to form stable charge transfer complexes, which are essential for its use in organic electronics and materials science .
Properties
CAS No. |
18808-10-1 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-19-15(13-9-5-3-6-10-13)18-16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
HVSPUVJKJLOMSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)



![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)




![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
